molecular formula C11H18N2O2 B1672956 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione CAS No. 91216-38-5

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

Cat. No. B1672956
CAS RN: 91216-38-5
M. Wt: 210.27 g/mol
InChI Key: WEMSWZNPULDTJM-HQJQHLMTSA-N
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Description

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione is an organic compound with the molecular formula C11H18N2O2 . It has a molecular weight of 210.27 g/mol . The compound is characterized by a spirocyclic structure, which includes a diaza (two nitrogen atoms) and three methyl groups attached to the spiro atom .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15) . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D conformation. The compound has two undefined atom stereocenters .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 58.2 Ų . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has two hydrogen bond donors and two hydrogen bond acceptors . It has no rotatable bonds . The compound’s complexity, as computed by PubChem, is 325 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Rhodium(II)-carbenoid C–H Insertion Reactions : This compound is utilized in the synthesis of spiro[4.5]decane-α,β′-diones through Rhodium-catalyzed C–H insertions, highlighting its role in creating complex molecular structures (Aburel, Romming, & Undheim, 2000).
  • Conformational and Crystal Packing Studies : Research has explored its conformation and crystal packing preferences, essential for understanding its physical and chemical behavior (Lazić et al., 2022).
  • Synthesis of Sulfur-containing Compounds : It's involved in the preparation of novel sulfur-containing spiro compounds, demonstrating its versatility in synthesizing diverse molecular structures (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

Applications in Medicinal Chemistry

  • Design and Synthesis of Anticonvulsant Agents : Research includes the development of N-Mannich bases derived from this compound, exhibiting potential as anticonvulsant agents (Obniska et al., 2010).
  • Investigation of Hypoglycemic Activity : Studies have synthesized derivatives of this compound and tested their hypoglycemic activity, indicating potential applications in diabetes treatment (Iqbal et al., 2012).
  • Synthesis of Spiro Diarylidenes for Antimicrobial Activity : The compound is used in the synthesis of novel spiro diarylidenes, evaluated for their antimicrobial properties (Shroff et al., 2022).

Structural and Stereochemical Analysis

  • Investigating Molecular Geometry : Research on the molecular geometry of this compound has contributed to a deeper understanding of its structural characteristics (Staško, Davis, & Chapman, 2002).
  • Exploring Facial Selectivity in Reactions : Studies on facial selectivity in reactions involving this compound provide insights into its reactivity and potential applications in synthetic chemistry (Liu & Burnell, 1994).

properties

IUPAC Name

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMSWZNPULDTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392209
Record name 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

CAS RN

91216-38-5
Record name 7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
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Reactant of Route 3
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione
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Reactant of Route 6
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione

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